Procion orange MX-2R

Description

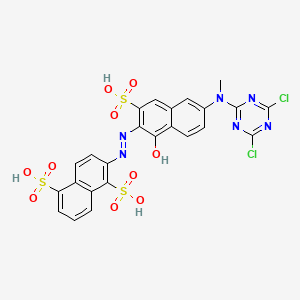

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N6O10S3/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOVMYYXPJSURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C5=NC(=NC(=N5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N6O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70616-90-9 (tri-hydrochloride salt) | |

| Record name | Procion orange MX-2R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40867932 | |

| Record name | 2-((6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73816-75-8 | |

| Record name | 2-[2-[6-[(4,6-Dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73816-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procion orange MX-2R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulpho-2-naphthyl]azo]naphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Procion Orange Mx 2r

Established Synthetic Pathways for Reactive Azo Dyes

The synthesis of reactive azo dyes like Procion Orange MX-2R typically follows a multi-step process involving diazotization, coupling, and the introduction of a reactive functional group.

Diazotization Mechanisms in this compound Synthesis

The foundational step in creating azo dyes is diazotization, a process that converts a primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the aromatic amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a mineral acid, such as hydrochloric acid (HCl) smolecule.comnih.govchemrevlett.comscribd.com. For this compound, a suitable aromatic amine precursor forms the basis of its chromophore. The reaction is critically maintained at low temperatures, generally between 0-5°C, to ensure the stability of the highly reactive diazonium salt intermediate and prevent its decomposition into undesired byproducts like phenols nih.govscribd.combeilstein-journals.org. The acidic medium is crucial for the formation of the nitrosonium ion (NO+), the active diazotizing agent.

Coupling Reactions and Intermediate Formation

Following diazotization, the resulting diazonium salt acts as an electrophile and undergoes an electrophilic aromatic substitution reaction with a coupling component. This coupling component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine smolecule.comnih.govchemrevlett.com. The coupling reaction for this compound involves linking the diazonium salt with an appropriately substituted naphthol derivative to form the characteristic azo linkage (-N=N-) that constitutes the dye's chromophore smolecule.comvulcanchem.com. This reaction is usually performed under alkaline conditions, which deprotonate the coupling component, increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium ion smolecule.combeilstein-journals.org. The precise choice of coupling component dictates the final color and properties of the azo dye.

Introduction of Reactive Functional Groups

To render the azo compound a "reactive dye," a reactive functional group is appended to the chromophore. In the case of Procion MX dyes, this group is the dichlorotriazine moiety ontosight.ailongwayeducation.comcolorfuldyes.com. The synthesis typically involves reacting a precursor, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), with the pre-formed chromophore. Cyanuric chloride is a versatile intermediate that allows for sequential substitution of its chlorine atoms longwayeducation.comwikipedia.org. One chlorine atom is displaced by the chromophore's amino group, forming a dichlorotriazine dye. This dichlorotriazine ring then possesses two reactive chlorine atoms. During the dyeing process, one of these remaining chlorine atoms is displaced by the nucleophilic hydroxyl groups of cellulosic fibers (or amino groups of protein fibers) under alkaline conditions, forming a stable covalent bond wikipedia.org.

Modification and Functionalization of this compound

While this compound is effective as is, strategies exist for its modification or incorporation into other materials to enhance its properties or utility.

Synthesis of this compound Derivatives for Enhanced Reactivity

Although specific research detailing the synthesis of derivatives of this compound solely for enhanced reactivity is not extensively documented in general literature, the principles of reactive dye modification are well-understood. Modifications often aim to improve dye fixation, reduce hydrolysis, enhance solubility, or simplify post-dyeing processes. For instance, patents describe reacting dichlorotriazine dyes with compounds like citric acid. This reaction can yield monocitratemonotriazine derivatives, which are designed to improve dye-fiber covalent reaction efficiency and reduce the amount of unfixed dye in wastewater google.com. Such modifications typically involve reacting the dye with a bifunctional or multifunctional reagent that selectively replaces one of the reactive chlorine atoms on the triazine ring, thereby altering its reactivity profile.

Strategies for Incorporating this compound into Polymeric Structures

Incorporating dyes like this compound into polymeric structures can be achieved through several strategies, primarily categorized as copolymerization, physical adsorption, and chemical bonding mdpi.com.

Copolymerization: This method involves modifying the dye molecule itself to include a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. The functionalized dye then acts as a monomer and is co-polymerized with other monomers to form a colored polymer mdpi.comnih.gov. This approach ensures the dye is an integral part of the polymer chain, leading to high color stability.

Physical Adsorption: In this approach, the dye molecules are physically adsorbed onto the surface of pre-formed polymer microspheres or matrices. This relies on non-covalent interactions like π-π stacking, electrostatic forces, or hydrogen bonding. While straightforward, physical adsorption may result in lower color durability compared to covalent incorporation mdpi.com.

Chemical Bonding: This strategy involves forming covalent bonds between the dye and the polymer. This can be achieved by post-modification of a polymer that contains reactive sites, or by functionalizing the dye to react with the polymer. Given that this compound's dichlorotriazine group is designed to react with fiber hydroxyl groups, similar chemistry could be employed to covalently link the dye to polymers possessing suitable reactive functionalities.

Data Tables

Table 1: Key Properties of this compound

| Property | Value |

| C.I. Name | Reactive Orange 4 |

| C.I. Number | 18260 |

| CAS Numbers | 73816-75-8, 70616-90-9 |

| Molecular Formula | C24H16Cl2N6O10S3 |

| Molecular Weight | 715.5 g/mol |

| Color | Brilliant Orange |

| Reactive Group | Dichlorotriazine |

| Fiber Affinity | Cellulose (B213188), Protein (Silk, Wool) |

| Dyeing Temperature | Cold-water reactive dye |

Table 2: General Synthesis Steps for Reactive Azo Dyes (Applicable to this compound)

| Step | Reaction | Conditions | Intermediate/Product |

| 1. | Aromatic Amine + Nitrous Acid → Diazonium Salt | Acidic medium, 0-5°C | Diazonium Salt |

| 2. | Diazonium Salt + Coupling Component → Azo Dye | Alkaline conditions | Azo Dye (Chromophore) |

| 3. | Chromophore + Cyanuric Chloride Derivative → Reactive Dye | Varies (sequential substitution) | Reactive Dye (e.g., Dichlorotriazine dye) |

Table 3: Strategies for Dye-Polymer Integration

| Method | Description | Key Features |

| Copolymerization | Dye modified with polymerizable group reacts with monomers. | Dye integrated into polymer chain; high color stability. |

| Physical Adsorption | Dye binds to polymer surface via non-covalent interactions. | Straightforward; potentially lower color durability. |

| Chemical Bonding | Covalent linkage between dye and polymer. | Requires functionalization of dye or polymer; strong attachment. |

Compound List

this compound

C.I. Reactive Orange 4

Aromatic amine

Nitrous acid

Diazonium salt

Phenol

Naphthol

Coupling component

Cyanuric chloride

2,4,6-trichloro-1,3,5-triazine

Dichlorotriazine

Citric acid

Monocitratemonotriazine dye

Cellulose

Cotton

Rayon

Silk

Wool

Protein fiber

Sodium nitrite

Hydrochloric acid

Sodium hydroxide (B78521)

Vinyl group

Acrylate group

Polymerizable functional group

Investigative Approaches in Dyeing and Substrate Interactions

Mechanistic Studies of Procion Orange MX-2R Fixation on Cellulosic Substrates

The fixation of this compound onto cellulosic fibers like cotton is a complex process involving chemical reactions that anchor the dye molecule to the fiber structure, ensuring colorfastness and durability.

Covalent Bonding Mechanisms with Hydroxyl Groups

This compound, as a member of the Procion MX family, is a fiber-reactive dye characterized by its ability to form covalent bonds with the hydroxyl (-OH) groups present in cellulose (B213188) vulcanchem.comjacquardproducts.comgeorgeweil.comtextilementor.comontosight.aiontosight.aiprochemicalanddye.com. This covalent linkage is the foundation of its excellent wash and light fastness properties, making the dye an integral part of the fiber rather than a surface coating vulcanchem.comjacquardproducts.comprochemicalanddye.comrsc.orgscribd.comsmolecule.com.

The primary reactive group in Procion MX dyes, including this compound, is typically a vinyl sulfone (VS) group ontosight.aiontosight.aicottoninc.com. Under alkaline conditions, which are essential for the dyeing process, the hydroxyl groups of cellulose become activated. This activation involves deprotonation, forming a more nucleophilic cellulosate anion (Cell-O⁻) austinpublishinggroup.comnih.govresearchgate.net. The cellulosate anion then attacks the electrophilic carbon atom of the vinyl sulfone group in the dye molecule. This nucleophilic addition reaction results in the formation of a stable covalent ether linkage between the dye and the cellulose fiber textilementor.comontosight.aiontosight.aicottoninc.comaustinpublishinggroup.comdynamicdyes.com.

While this reaction leads to strong fixation, it competes with the hydrolysis of the dye molecule, where the reactive group reacts with water molecules present in the dyebath. Dye hydrolysis renders the dye incapable of bonding with the fiber, leading to reduced fixation efficiency and color yield rsc.orgcottoninc.comaustinpublishinggroup.comtextilelearner.netfsw.ccnih.govresearchgate.net. Therefore, controlling the reaction conditions to favor dye-fiber covalent bonding over dye-water hydrolysis is crucial.

Influence of Electrolytes on Dye Uptake and Aggregation

The initial stage of reactive dyeing involves the exhaustion of the dye onto the fiber surface. Cellulosic fibers, being anionic in aqueous solutions, exhibit electrostatic repulsion towards anionic reactive dyes. To overcome this, electrolytes, commonly sodium chloride (NaCl) or sodium sulfate (B86663) (Glauber's salt), are added to the dyebath scribd.comtextilelearner.netscielo.org.mxmdpi.comlondonscreenservice.compjoes.compjsir.orgpatin-a.deprochemicalanddye.comearthguild.com.

These electrolytes, particularly their cations, neutralize the negative charges on the fiber surface. This reduction in surface potential facilitates the diffusion of dye molecules from the dyebath into the fiber structure through electrostatic attraction mdpi.compjsir.orgthaiscience.info. Consequently, increasing electrolyte concentration generally enhances dye exhaustion and improves the build-up properties of the dye on the fiber scielo.org.mxpjsir.orgthaiscience.info.

Role of pH in Dye Fixation Processes

The fixation of this compound, like other reactive dyes, is highly dependent on the pH of the dyebath. An alkaline environment is critical for the covalent bonding reaction to occur efficiently textilementor.comscribd.comcottoninc.comaustinpublishinggroup.comnih.govdynamicdyes.comtextilelearner.netfsw.ccscielo.org.mxsemanticscholar.orgblogspot.com. Alkali, typically soda ash (sodium carbonate), is added to raise the pH to the optimal range, usually between 10.5 and 11.0 for cold-brand reactive dyes like Procion MX textilelearner.netgavinpublishers.com.

At this alkaline pH, the hydroxyl groups of cellulose are ionized to a greater extent, forming the reactive cellulosate anions austinpublishinggroup.comnih.govresearchgate.net. This increased concentration of nucleophilic sites on the fiber surface significantly accelerates the reaction rate between the dye and the cellulose. Studies have shown that dye exhaustion, fixation, and color strength (K/S values) generally increase with increasing pH up to an optimal point scielo.org.mxgavinpublishers.com.

However, maintaining too high a pH can be detrimental. Excessive alkalinity can lead to increased hydrolysis of the dye molecule, where the dye reacts with hydroxide (B78521) ions from the water instead of the cellulose fiber cottoninc.comaustinpublishinggroup.comtextilelearner.netfsw.ccnih.govresearchgate.net. This hydrolysis reduces the amount of reactive dye available for fixation, leading to lower fixation yields and potential waste. Therefore, precise pH control is paramount to maximize dye fixation while minimizing hydrolysis.

Optimization of Dyeing Parameters for this compound

Optimizing dyeing parameters ensures efficient dye utilization, desired color depth, and excellent fastness properties. Key parameters include dyebath temperature and initial dye concentration.

Effects of Dyebath Temperature on Dyeing Efficiency

Procion MX dyes are classified as "cold water dyes" and can be applied effectively at room temperature (approximately 24-35°C) jacquardproducts.comprochemicalanddye.comprochemicalanddye.comearthguild.comblogspot.comebay.com. This characteristic makes them versatile for various dyeing techniques, including tie-dyeing and printing, where heat application might be impractical.

Impact of Initial Dye Concentration on Substrate Saturation

The initial concentration of this compound in the dyebath directly influences the dye uptake and the resulting color depth on the cellulosic substrate. Generally, as the initial dye concentration increases, the amount of dye absorbed by the fiber also increases, leading to a higher color strength (measured as K/S values) scielo.org.mxgavinpublishers.comtandfonline.com.

This relationship holds true up to a certain point, beyond which the substrate may become saturated, or other factors such as diffusion rates or limited reactive sites on the fiber can limit further dye uptake scielo.org.mxtandfonline.com. The degree of substitution (DS), representing the number of dye molecules covalently bonded per unit of cellulose, also tends to increase with higher dye concentrations, up to the saturation limit tandfonline.com.

For example, research on reactive dyes has shown that K/S values and dye uptake increase proportionally with increasing dye concentration, up to a plateau tandfonline.com. The amount of dye applied is typically quantified as a percentage of the dry weight of the goods (o.w.f.). For instance, applying 2% o.w.f. of this compound can yield a medium shade on cotton ebay.com. Understanding this concentration-uptake relationship is vital for achieving the desired shade intensity and for efficient dye utilization, minimizing waste.

Optimization of Agitation Rates in Immersion Dyeing

In immersion dyeing processes, adequate agitation is crucial for ensuring uniform dye distribution, promoting dye diffusion into the fiber, and facilitating the reaction between the dye and the substrate. Insufficient agitation can lead to uneven coloration, streaky effects, and reduced dye uptake. Research protocols for Procion MX dyes, including this compound, typically incorporate specific agitation or stirring steps. For instance, immersion dyeing instructions often recommend continuous stirring for extended periods, such as 30 minutes or more, to maximize dye exhaustion and fixation gsdye.comjerrysartarama.com. Some machine dyeing procedures involve extended agitation cycles, with recommendations to agitate for 20 minutes or even up to 50 minutes for optimal results, depending on the shade depth jerrysartarama.com.

Investigation of Liquor Ratio Effects

The liquor ratio, defined as the ratio of the volume of dye liquor to the weight of the material being dyed, is a critical parameter that influences dyeing efficiency, levelness, and dye exhaustion. Studies investigating this compound have identified specific liquor ratios that yield optimal results. For instance, a liquor ratio of 1:20 has been reported as optimal for achieving level dyeing and maximizing color strength in some applications researchgate.netmdpi.com. Other studies suggest a range of 1:15 to 1:20 for beck dyeing operations, while jet dyeing processes may prefer a ratio of 1:10 google.com. Deviations from the optimal liquor ratio can lead to suboptimal dyeing, such as poor levelness or potential aggregation of dye molecules researchgate.netmdpi.com.

| Dyeing Method/Context | Recommended Liquor Ratio | Stated Effect/Observation |

| General Dyeing (Optimal) | 1:20 | Optimal for level dyeing and color strength researchgate.netmdpi.com |

| Beck Dyeing (Industrial) | 1:15 - 1:20 | Preferred range for effective dyeing google.com |

| Jet Dyeing (Industrial) | 1:10 | Preferred ratio for jet dyeing processes google.com |

| Specific Application | 1:10 | Used in various steps of dyeing process mdpi.com |

| Specific Application | 1:50 | Mentioned as a parameter in some studies |

| Specific Application | 1:6 | Used in specific treatment methods sdc.org.uk |

| General Dyeing (Suboptimal) | Below 1:20 | Unable to give level dyeing researchgate.netmdpi.com |

| General Dyeing (Suboptimal) | Above 1:20 | Potential for aggregation of dye molecules researchgate.netmdpi.com |

Performance Evaluation of Dyed Materials

The performance of fabrics dyed with this compound is evaluated based on several key properties, including dye fixation, color yield, and various fastness characteristics.

Assessment of Dye Fixation Efficiency and Color Yield

Dye fixation efficiency refers to the percentage of dye that chemically bonds with the fiber, forming a permanent color. This compound, being a reactive dye, forms covalent bonds with the hydroxyl groups of cellulosic fibers, leading to high fixation rates when applied under appropriate conditions ontosight.aivulcanchem.com. Color yield, often quantified using K/S (Kaufmann-Schoeniger) values, indicates the depth and intensity of the color achieved on the fabric. Higher K/S values generally correlate with greater dye uptake and better color yield researchgate.net. Studies have explored various pretreatment methods to enhance both dye fixation efficiency and color yield when using this compound researchgate.netresearchgate.netwhiterose.ac.uk. For example, some research has indicated that certain pre-treatments can lead to K/S values of 18.2 compared to 15.8 for conventionally dyed samples researchgate.netresearchgate.net.

Evaluation of Colorfastness Properties to Washing, Rubbing, and Light

This compound is well-regarded for its excellent colorfastness properties, ensuring that the dyed fabric retains its color and appearance after various treatments and exposure.

Wash Fastness: The dye typically exhibits excellent wash fastness, often rated as 5 on a scale of 1-5 squarespace.comsquarespace.com. Specific evaluations have reported ratings of 3-4 for color change and 3-5 for staining during wash tests researchgate.net. The covalent bond formed between the dye and the fiber contributes significantly to this high wash fastness vulcanchem.comjacquardproducts.com.

Rubbing (Crocking) Fastness: this compound generally demonstrates good to excellent rubbing fastness. Studies have indicated ratings of 3-4 for color change and 3-5 for staining when subjected to rubbing tests researchgate.net.

Light Fastness: The dye also shows good resistance to fading upon exposure to light. Reported light fastness ratings typically range from 5 to 7 on a scale of 1-7 squarespace.comsquarespace.com, with some studies noting ratings between 3 and 5 vulcanchem.com.

| Fastness Property | Typical Rating (Scale) | Notes | References |

| Wash Fastness | 5 (1-5) | Excellent; high resistance to color change and staining squarespace.comsquarespace.com. Specific ratings: 3-4 (change), 3-5 (staining) researchgate.net. | researchgate.netsquarespace.comsquarespace.com |

| Rubbing Fastness | Good/Excellent | Ratings of 3-4 (change) and 3-5 (staining) reported researchgate.net. | ontosight.aivulcanchem.comresearchgate.net |

| Light Fastness | 5-7 (1-7) | Good resistance to fading squarespace.comsquarespace.com. Other reports indicate 3-5 vulcanchem.com. | vulcanchem.comsquarespace.comsquarespace.com |

Analysis of Mechanical Properties of Dyed Fabrics

The dyeing process, including pre-treatments and the dye itself, can influence the mechanical properties of textile substrates.

Abrasion Resistance: Research into the effects of dyeing with this compound on fabrics like jute indicates that certain treatments can impact abrasion resistance. While some findings suggest a decrease in abrasion resistance (measured by the number of abrasion rotations) after treatments, others highlight that specific pre-treatments, such as ammonia (B1221849) treatment, may confer better abrasion resistance compared to other methods researchgate.netncsu.eduscispace.com. However, precise numerical data for abrasion resistance in terms of cycles or specific values are not detailed in the provided search snippets.

Flexural Rigidity: The flexural rigidity, or stiffness, of dyed fabrics can also be affected. Studies on jute fabrics dyed with this compound suggest that various treatments, including the dyeing process itself, may lead to a reduction in flexural rigidity, making the fabric more flexible researchgate.netresearchgate.netncsu.edu. Specific quantitative data for flexural rigidity are not provided in the snippets, but the trend indicates a softening effect.

Advanced Dyeing Methodologies

This compound is amenable to various advanced dyeing techniques that can enhance efficiency, reduce environmental impact, or achieve specific aesthetic effects.

Microwave-Assisted Dyeing: Microwave energy has been explored as a method to accelerate the dyeing process and improve dye fixation for Procion MX dyes. This technique can significantly reduce dyeing times and potentially improve color yield gsdye.comgsdye.comdtcrafts.co.ukdharmatrading.com.

Continuous Dyeing and Padding: Procion MX dyes are also suitable for continuous dyeing methods and padding procedures, which are common in industrial textile processing core.ac.uk.

Non-Aqueous Dyeing: Research has also investigated the use of Procion MX dyes in non-aqueous media, such as reverse micellar systems, which can offer alternative pathways for achieving coloration with potentially different performance characteristics researchgate.net.

Compound Names Mentioned:

this compound

Reactive dyes

Cellulose fibers

Cotton

Linen

Hemp

Jute

Ramie

Sisal

Rayon

Dichlorotriazine ring

Sodium carbonate (Soda Ash)

Urea

Sodium alginate

Synthrapol

T.N.A. Soap

Liquid ammonia

C.I. Reactive Orange 4

Cross-Linking Dyeing with this compound on Jute Fabric

Cross-linking dyeing is a sophisticated method that integrates the dyeing process with the application of finishing agents, often referred to as cross-linking agents. These agents create a more stable, three-dimensional network within the fabric structure, which can significantly improve dye fixation, wash fastness, and other desirable properties. When applied to jute fabric, this technique aims to enhance the dye's affinity and permanence, leveraging the inherent cellulosic nature of jute fibers.

Research has demonstrated that reactive dyes, including this compound, can achieve high levels of dye fixation when combined with appropriate cross-linking agents and catalysts. Studies have explored the use of agents such as Fixapret CPN and Indosol E-50 powder in conjunction with this compound on jute fabric. The process typically involves a pad-dry-cure method, where the fabric is impregnated with the dye and cross-linking agent, dried, and then cured at elevated temperatures. Catalysts like magnesium chloride hexahydrate (MgCl₂·6H₂O) are often employed to facilitate the cross-linking reaction and improve dye fixation efficiency.

For instance, research indicated that when this compound was used with Fixapret CPN as a cross-linking agent, a dye fixation rate of approximately 70% was achieved, especially when catalyzed by MgCl₂·6H₂O and cured at 160°C for 2 minutes researchgate.net. Higher fixation rates, in the range of 92-95%, were reported when using Indosol E-50 powder as the cross-linking agent under optimized conditions (e.g., curing at 140°C for 2 minutes) with various reactive dyes, suggesting its strong potential for this compound as well researchgate.net. This high fixation is attributed to the formation of stable chemical bonds between the dye, the fiber, and the cross-linking agent, rendering the color resistant to washing even under harsh conditions researchgate.net.

Table 1: Dye Fixation of this compound with Cross-linking Agents on Jute Fabric

| Cross-linking Agent | Curing Temperature (°C) | Curing Time (min) | Catalyst | Dye Fixation (%) | Source |

| Fixapret CPN | 160 | 2 | MgCl₂·6H₂O | 70 | researchgate.net |

| Indosol E-50 powder | 140 | 2 | Not Specified | 92-95* | researchgate.net |

Note: The 92-95% fixation range for Indosol E-50 powder was reported for various reactive dyes; specific data for this compound with Indosol E-50 powder was not explicitly detailed but is presented as a highly satisfactory outcome for reactive dyes in general.

Low Water Immersion Dyeing and Batch Dyeing Techniques

Procion MX dyes, including this compound, are characterized as cold-water fiber reactive dyes, making them highly suitable for dyeing processes that minimize water consumption and energy usage. Techniques such as low-water immersion dyeing and batch dyeing are particularly advantageous in this regard.

Low Water Immersion Dyeing: This method involves using significantly less water than traditional immersion dyeing. The fabric is typically pre-wetted and then placed in a concentrated dye solution. The process relies on efficient dye diffusion into the fibers and subsequent chemical fixation, usually with a soda ash solution, which raises the pH to activate the dye's reactive group for covalent bonding with the cellulose annjohnston.networdpress.com. Procion MX dyes are well-suited for this as they react effectively at room temperatures (70-110°F or 21-43°C) annjohnston.netpaintspot.ca. The low water volume reduces the amount of dye and chemicals required per unit of fabric, leading to cost savings and a reduced environmental footprint through less wastewater generation annjohnston.netvivid-element.com.

Batch Dyeing: The term "batch dyeing" is broad and encompasses various methods where the fabric is treated in a dyebath, often without continuous circulation. Procion MX dyes are versatile and can be applied through batch methods for techniques like tie-dyeing, batik, garment dyeing, airbrushing, screen printing, and direct painting squarespace.comvulcanchem.comjacquardproducts.comartsupplywarehouse.com. In these applications, the dye is typically mixed with water and a fixative (soda ash), and the fabric is immersed or treated in this dyebath. The covalent bond formed between the dye and the cellulosic fiber ensures permanent coloration that resists washing and fading ebay.comhandprinted.co.ukjerrysartarama.com.

Research comparing this compound with other dyes on jute fabric has shown favorable fastness properties. For instance, in a comparative study, Reactive Orange M2R (this compound) exhibited good wash and rubbing fastness, with color change ratings generally in the range of 3.2 to 4.2 and color transference ratings between 3.8 and 4.4 on a scale where 5 is best worldwidejournals.com. Light fastness was also reported to be good, with a rating of 4.4 worldwidejournals.com. These results underscore the effectiveness of this compound in achieving durable and vibrant coloration on jute, even with water-saving dyeing techniques.

Table 2: Fastness Properties of this compound Dyed Jute Fabric

| Fastness Type | Scale Description | Value (this compound on Jute) | Source |

| Wash Fastness (Color Change) | 1 (worst) - 5 (best) | 4.2 (dry) / 3.2 (wet) | worldwidejournals.com |

| Wash Fastness (Color Transference) | 1 (worst) - 5 (best) | 4.4 (dry) / 3.8 (wet) | worldwidejournals.com |

| Rubbing Fastness (Color Change) | 1 (worst) - 5 (best) | 4.2 (dry) / 3.2 (wet) | worldwidejournals.com |

| Rubbing Fastness (Color Transference) | 1 (worst) - 5 (best) | 4.4 (dry) / 3.8 (wet) | worldwidejournals.com |

| Light Fastness | 1 (worst) - 7 (best) | 4.4 | worldwidejournals.com |

Compound List:

this compound

Fixapret CPN

Indosol E-50 powder

MgCl₂·6H₂O (Magnesium chloride hexahydrate)

Soda ash (Sodium carbonate)

Reactive Red 195

Reactive Black 5

Reactive Blue 19

Reactive Orange 14

Reactive Blue 10

Reactive Yellow 86

Reactive Orange 4

Reactive Red 11

Reactive Brown 23

Reactive Blue 140

Reactive Yellow 7

Reactive Red 5

Reactive Blue 163

Reactive Blue 4

Reactive Red 11

Reactive Red 5B

Reactive Orange MX-2R

Reactive Red MX-8B

Reactive Red MX-5B

Reactive Yellow MX-8G

Reactive Orange MX-2R

Reactive Scarlet MX-BA

Reactive Red MX-BRA

Reactive Carmine Red MX-BA

Reactive Magenta MX-5B

Reactive Hot Pink MX-5B

Reactive Fuchsia MX-8B

Reactive Raspberry

Reactive Deep Purple

Reactive Marine Violet

Reactive Turquoise MX-G

Reactive Aqua Marine

Reactive Cerulean MX-G

Reactive Teal

Reactive Medium Blue MX-R

Reactive Cobalt Blue MX2G-

Drimarene Red K8b

Albafix WFF

Glycidyl trimethyl ammonium (B1175870) chloride (Glytac)

Sodium hydroxide (NaOH)

Benzotriazole

DMDHEU (Fixapret CPN)

Fixapret ECOs

Disperse Blue BN

Environmental Fate and Impact of Procion Orange Mx 2r in Aquatic Systems

Biodegradability Assessments of Procion Orange MX-2R

Intrinsic Biodegradability Limitations of Azo Dyes

Azo dyes, including this compound, are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. This structural feature, combined with stable aromatic ring systems and often solubilizing groups like sulfonates, confers significant resistance to degradation under conventional aerobic biological treatment processes researchgate.netijrrjournal.comtandfonline.comcdnsciencepub.com. The recalcitrance of these dyes stems from their complex molecular structures, which are designed for stability and colorfastness ijrrjournal.comtandfonline.com. Consequently, azo dyes are generally considered non-biodegradable in standard wastewater treatment cdnsciencepub.commlsu.ac.inijrar.org. While anaerobic conditions can initiate the cleavage of the azo bond, this process often yields aromatic amines, which can be toxic, mutagenic, and carcinogenic, and may require subsequent aerobic treatment for complete mineralization researchgate.netijrrjournal.comijcmas.com.

Recalcitrance of this compound in Conventional Wastewater Treatment

This compound specifically exhibits a low intrinsic biodegradability, with studies indicating as little as 6% biodegradability ifatcc.org. This recalcitrance means that conventional biological wastewater treatment methods, which rely on microbial degradation of organic matter, are largely ineffective in removing this compound from effluent streams cdnsciencepub.commlsu.ac.inufsc.br. The dye's structure, featuring a dichlorotriazine reactive group and sulfonic acid groups, contributes to its stability and resistance to microbial breakdown mdpi.com. As a result, untreated or inadequately treated wastewater containing this compound can persist in aquatic environments, posing long-term ecological risks iwaponline.comnih.gov.

Characterization of Effluent Components

Wastewater from textile dyeing processes, particularly those using reactive dyes like this compound, is characterized by a high organic load, color, and often a wide range of pH and salinity iwaponline.comnih.govcore.ac.uk. Key parameters used to assess this pollution include Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD).

Chemical Oxygen Demand (COD) Reduction Studies

Chemical Oxygen Demand (COD) is another vital parameter that measures the amount of oxygen required to chemically oxidize the organic and inorganic compounds present in water ijrrjournal.comindianchemicalsociety.com. Textile effluents are typically characterized by high COD values due to the presence of dyes and other organic auxiliaries iwaponline.comnih.govcore.ac.uk. The recalcitrant nature of azo dyes means that they contribute substantially to the COD of wastewater, often with a low Biochemical Oxygen Demand (BOD)/COD ratio, indicating a high proportion of non-biodegradable organic matter iwaponline.commdpi.com. Effective treatment methods are evaluated by their ability to reduce COD. For example, ozonation has been reported to achieve COD reductions of around 9% scielo.org.mx, while Fenton oxidation can reduce COD by up to 61% deswater.com. Combined treatments, such as coagulation followed by adsorption, have demonstrated significant COD reductions, reaching up to 90% ajol.info.

Table 1: Representative COD and TOC Reduction Efficiencies from Dye Wastewater Treatment Studies

| Treatment Method | Dye/Wastewater Type | COD Reduction (%) | TOC Reduction (%) | Reference |

|---|---|---|---|---|

| Coagulation + Adsorption | Reactive Dyes (Samofix) | 90-95.5 | 90-99.8 | ajol.info |

| Fenton Oxidation | Reactive Black 5 | 61-90 | N/A | deswater.com |

| Ozonation | Textile Wastewater | 12-16 | 8 | ajol.infoscielo.org.mx |

| Photocatalytic (TiO2) + Biological | Reactive Green 12 | 81.43 | 73.05 | researchgate.net |

| Heterogeneous Fenton | Textile Dyeing Wastewater | N/A | 90.2 | deswater.com |

Note: N/A indicates data not explicitly reported for that parameter in the cited study.

Environmental Challenges Posed by Reactive Dye Discharge

The discharge of reactive dyes, including this compound, into aquatic systems presents multifaceted environmental challenges. These dyes can significantly impair water quality by reducing light penetration, thereby inhibiting photosynthesis in aquatic plants and algae ijrrjournal.commlsu.ac.iniwaponline.compisrt.org. This reduction in light availability can disrupt the entire aquatic food chain and lead to oxygen deficiency ijrrjournal.commlsu.ac.in.

Furthermore, azo dyes and their potential breakdown products, such as aromatic amines, are often toxic, mutagenic, and carcinogenic, posing risks to aquatic organisms and potentially humans through bioaccumulation researchgate.netijrrjournal.comiwaponline.comnih.govpisrt.org. The persistence of these dyes means they can accumulate in sediments and aquatic life nih.gov. Reactive dye effluents also contribute to aesthetic pollution through intense coloration, and can alter water chemistry, leading to issues like eutrophication and odor iwaponline.comnih.gov. The high salt concentrations often used in reactive dyeing processes also contribute to increased salinity in receiving waters, further stressing aquatic ecosystems sustainability-directory.com.

Advanced Remediation and Degradation Technologies for Procion Orange Mx 2r

Adsorption-Based Removal Strategies

Pseudo-First and Second-Order Kinetic Models for Adsorption

Regeneration and Reusability of Adsorbent Materials

The reusability of adsorbent materials is a critical factor in the economic viability and sustainability of adsorption-based wastewater treatment processes. While various adsorbents have been investigated for the removal of Procion Orange MX-2R, specific research detailing the regeneration and reusability cycles for this particular dye is limited in the reviewed literature. Generally, regeneration methods for dye-laden adsorbents involve chemical treatments, such as elution with acidic or basic solutions, organic solvents, or saline solutions, to desorb the adsorbed dye molecules and restore the adsorbent's capacity mdpi.com. However, studies focusing on the specific optimization of these methods for this compound, including its desorption efficiency and the number of viable regeneration cycles, require further investigation aloki.hu.

Electrochemical Degradation Processes

Electrochemical methods offer a promising avenue for the degradation of this compound by employing oxidation and reduction reactions to break down the dye molecule into less harmful substances.

Anodic Oxidation and Cathodic Reduction Mechanisms

Electrochemical treatments can proceed via direct or indirect pathways, involving either direct electron transfer at the electrode surface or the generation of reactive species in the solution. For this compound, electrochemical oxidation (anodic oxidation) has been shown to effectively degrade the azo group, which is a primary chromophore responsible for the dye's color vulcanchem.comscience.govresearchgate.net. This process leads to the breakdown of the aromatic structures, ultimately contributing to decolorization and mineralization researchgate.netnih.govifatcc.org.

Conversely, electrochemical reduction (cathodic reduction) primarily targets the azo group, leading to its degradation. However, studies indicate that aromatic structures may persist in the solution after reduction processes, suggesting incomplete degradation compared to oxidation vulcanchem.comresearchgate.netnih.govifatcc.org. In some instances, electrochemical reduction has been associated with the formation of aromatic structures in solution, while electro-oxidation successfully degraded both the azo group and aromatic structures nih.gov. The combined oxido-reduction process can degrade both the azo group and aromatic structures, with studies indicating a significant COD removal of approximately 90% and an improvement in the biodegradability of the treated wastewater nih.gov.

| Electrode Material (Anode/Cathode) | Process Type | Key Efficiency Metric | Value | Reference |

| Ti/SnO2-Sb-Pt / Stainless Steel | Oxidation | TOC Removal | Higher | nih.gov |

| Ti/SnO2-Sb-Pt / Stainless Steel | Oxido-reduction | COD Removal | ~90% | nih.gov |

| Ti/SnO2-Sb-Pt / Stainless Steel | Oxido-reduction | Biodegradability Improvement | Observed | nih.gov |

| Ti/SnO2-Sb-Nd-Pt | General Degradation | Service Life (at 30 mA/cm²) | 905.1 days | researchgate.net |

| Ti/SnO2-Sb-Nd | General Degradation | Service Life (at 30 mA/cm²) | 115.7 days | researchgate.net |

| Ti/SnO2-Sb-Pt | General Degradation | Service Life (at 30 mA/cm²) | 104.2 days | researchgate.net |

Identification of Electrochemical Degradation Intermediates

During the electrochemical degradation of this compound, various intermediate compounds are formed. HPLC analyses have indicated the presence of a main intermediate after reduction processes, with a chemical structure closely resembling 2-amine-1,5-naphthalenedisulfonic acid researchgate.netnih.gov. Electrochemical oxidation, while more effective in complete degradation, tends to generate a higher number of intermediate products compared to reduction researchgate.netnih.gov. In some cases, treated solutions have been noted to contain oxidation-resistant intermediates researchgate.net.

Photocatalytic Degradation Methodologies

Photocatalysis utilizes semiconductor materials, such as titanium dioxide (TiO2), to degrade organic pollutants under light irradiation.

Application of Titanium Dioxide (TiO2) Nanocatalysts

Titanium dioxide (TiO2) is a widely studied photocatalyst for the degradation of textile dyes, including this compound (also known as C.I. Reactive Orange 4) uminho.pt. Under UV irradiation, TiO2 facilitates the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack and break down the dye molecules uminho.pt. Research has demonstrated that commercial TiO2 catalysts, like Degussa P-25, can effectively decolorize C.I. Reactive Orange 4 in aqueous solutions. For instance, in a simulated dyebath effluent, Degussa P-25 TiO2 achieved over 90% decolorization within 20 minutes of UV irradiation uminho.pt. Sunlight can also be utilized as a light source, with similar TiO2 catalysts showing significant decolorization rates, achieving approximately 88% color loss after 60 minutes of exposure uminho.pt.

Factors such as catalyst loading, pH, and light intensity influence the photocatalytic efficiency. For related Procion dyes, optimal degradation has been observed at specific pH ranges and catalyst concentrations researchgate.net. For example, titanate nanotubes (TNTs), a form of TiO2, achieved over 95% degradation of Procion MX 032 at a concentration of 75 mg/L and pH 8.0 under UV-A irradiation researchgate.net. The use of nitrogen-doped TiO2 has also shown enhanced photocatalytic activity, particularly under visible light, allowing for more efficient utilization of solar energy nih.gov.

| Catalyst | Dye (or related) | Light Source | Key Parameters | Degradation (%) | Time | Reference |

| Riedel-de-Häen TiO2 | C.I. Reactive Orange 4 | UV | Water only | Slightly faster than P-25 | N/A | uminho.pt |

| Degussa P-25 TiO2 | C.I. Reactive Orange 4 | UV | Water only | N/A | N/A | uminho.pt |

| Degussa P-25 TiO2 | C.I. Reactive Orange 4 | Sunlight | Water only | ~88% | 60 min | uminho.pt |

| Degussa P-25 TiO2 | C.I. Reactive Orange 4 | UV | Simulated dyebath effluent | >90% | 20 min | uminho.pt |

| Titanate nanotubes (TNTs) | Procion MX 032 | UV-A | 75 mg/L TNTs, pH 8.0 | >95% | 90 min | researchgate.net |

| Nitrogen-doped TiO2 | AO7 (example) | UV | - | 95% | 1 h | nih.gov |

| Nitrogen-doped TiO2 | AO7 (example) | Sunlight | - | 70% | 1 h | nih.gov |

| Degussa P25 | AO7 (example) | Sunlight | - | Not detectable | - | nih.gov |

Compound List:

this compound

C.I. Reactive Orange 4

2-amine-1,5-naphthalenedisulfonic acid

Amaranth

Procion Yellow MX-R

Procion MX 032

Procion Red MX-5B

TiO2 (Titanium Dioxide)

Ti/SnO2-Sb-Pt

Stainless Steel

H2O2 (Hydrogen Peroxide)

NaCl (Sodium Chloride)

Na2SO4 (Sodium Sulfate)

Hydroxyl radicals (•OH)

AO7 (Acid Orange 7)

Enhanced Photocatalysis with Titanate Nanotubes

Titanate nanotubes (TNTs) have shown significant potential as photocatalysts for the degradation of organic dyes, including Procion MX (PMX). Studies indicate that TNTs, particularly those calcined at 500°C, exhibit enhanced photocatalytic activity compared to conventional TiO₂ materials researchgate.net, scispace.com. The degradation efficiency of PMX using TNTs can exceed 95% under optimized conditions scispace.com. Research has demonstrated that the photocatalytic degradation rate of PMX using TNT-500 is significantly higher, with a rate constant (kapp) of 1.82 × 10⁻² min⁻¹ researchgate.net. For optimal performance, catalyst loadings of approximately 75 mg/L of TNTs have been reported for high degradation, while 125 mg/L of T-500 showed the highest reaction rate scispace.com, researchgate.net. The process is typically optimized under UV-A irradiation at an intensity of 100 W/m² and a pH of 8.0, achieving substantial degradation within 90 minutes researchgate.net, scispace.com.

Table 1: Enhanced Photocatalysis of Procion MX with Titanate Nanotubes

| Dye | Photocatalyst | Catalyst Loading | pH | Light Source | Degradation (%) | Time (min) | Rate Constant (kapp) (min⁻¹) |

| Procion MX (PMX) | Titanate Nanotubes (TNTs, calcined at 500°C) | 75 mg/L | 8.0 | UV-A | >95 | 90 | 1.82 × 10⁻² |

| Procion MX (PMX) | T-500 (TNTs) | 125 mg/L | N/A | UV-A | N/A | N/A | 3.0 × 10⁻² |

| Procion Yellow MX-R | TiO₂ | 0.5 g/L | 7.8 | UV | 83.6 | N/A | N/A |

Effects of UV Irradiation and Solar Light on Degradation Rate

The effectiveness of photocatalytic degradation is significantly influenced by the type of light source used. Studies on similar dyes, such as Procion Yellow MX-R, indicate that UV irradiation generally leads to higher degradation rates compared to solar light when used with a photocatalyst like TiO₂. For Procion Yellow MX-R, UV light alone achieved 16.5% degradation in 3.5 hours, while solar light achieved 11.5% . However, when combined with TiO₂ (0.5 g/L), UV light resulted in 83.5% degradation, whereas solar light yielded 76.8% . In the case of Reactive Orange 4, solar irradiation with TiO₂ (1 g/l) at pH 10 showed a higher COD decrease (94%) in one hour compared to UV irradiation (80%) uminho.pt. Sunlight has also demonstrated effectiveness, achieving approximately 88% color loss for Reactive Orange 4 within 60 minutes when used with TiO₂ uminho.pt.

Table 2: Effect of UV and Solar Light on Dye Degradation

| Dye | Light Source | Photocatalyst | pH | Degradation (%) / COD Decrease (%) | Time (h) |

| Procion Yellow MX-R | UV | None | N/A | 16.5% degradation | 3.5 |

| Procion Yellow MX-R | Solar | None | N/A | 11.5% degradation | 3.5 |

| Procion Yellow MX-R | UV | TiO₂ (0.5 g/L) | N/A | 83.5% degradation | N/A |

| Procion Yellow MX-R | Solar | TiO₂ (0.5 g/L) | N/A | 76.8% degradation | N/A |

| Reactive Orange 4 | UV | TiO₂ (1 g/L) | 10 | 80% COD decrease | 1 |

| Reactive Orange 4 | Solar | TiO₂ (1 g/L) | 10 | 94% COD decrease | 1 |

| Reactive Orange 4 | Solar | TiO₂ | N/A | ~88% color loss | 1 |

Investigation of Photocatalyst Dosing and pH Optimization

Optimizing photocatalyst dosage and solution pH is crucial for maximizing the degradation efficiency of this compound. For Procion MX (PMX) degradation using titanate nanotubes (TNTs), an optimal pH of 8.0 has been identified researchgate.net, scispace.com. The catalyst concentration of 75 mg/L of TNTs was found to be effective for achieving high degradation rates scispace.com. For maximizing the reaction rate, a catalyst loading of 125 mg/L of T-500 was found to be optimal researchgate.net. Studies on similar dyes, such as Procion Yellow MX-R using TiO₂, suggest an optimal TiO₂ dose of 0.5 g/L and an optimal pH of 7.8 . General optimization studies for textile wastewater using TiO₂ indicate an optimal concentration of 3 g/L and an optimal pH range between 3 and 7, with pH 7 showing good performance iwaponline.com.

Table 3: Optimization of Photocatalyst Dosing and pH for Dye Degradation

| Dye | Photocatalyst | Optimal pH | Optimal Catalyst Dose / Loading | Max Degradation (%) |

| Procion MX (PMX) | TNTs | 8.0 | 75 mg/L | >95 |

| Procion MX (PMX) | T-500 (TNTs) | N/A | 125 mg/L | N/A |

| Procion Yellow MX-R | TiO₂ | 7.8 | 0.5 g/L | 83.6 |

| Textile Wastewater | TiO₂ | 7 (range 3-7) | 3 g/L | ~98.5 |

Biological Degradation and Bioremediation

Biological methods offer a sustainable and cost-effective approach to removing this compound from wastewater. These methods leverage the metabolic capabilities of microorganisms and their enzymatic machinery.

Biological Degradation and Bioremediation

Fungal Decolorization and Enzymatic Degradation Mechanisms

Fungi play a significant role in the decolorization and degradation of azo dyes like this compound through two primary mechanisms: biosorption and biodegradation researchgate.net, biotechnologia-journal.org. Biodegradation is often mediated by extracellular enzymes secreted by fungi, including laccases (Lac), lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP) researchgate.net, arphahub.com, biotechnologia-journal.org. These enzymes can cleave the azo bonds (N=N) that form the chromophore of the dye, breaking it down into less colored or colorless compounds arphahub.com. Azoreductases are also important enzymes involved in this process arphahub.com, ufu.br. Certain fungal species, such as Aspergillus niger, Aspergillus terreus, Pleurotus ostreatus, and Aspergillus flavus, have demonstrated high efficiency in decolorizing various azo dyes biotechnologia-journal.org, uitm.edu.my. The ability of fungi to tolerate a wide range of pH conditions makes them suitable for industrial wastewater treatment applications biotechnologia-journal.org.

Table 4: Fungal Mechanisms and Enzymes in Dye Decolorization

| Mechanism | Description | Key Enzymes Involved | Example Fungi (General) |

| Biosorption | Adsorption of dye molecules onto the surface of fungal biomass (living or dead cells). | N/A (Physical/chemical interaction) | N/A |

| Biodegradation | Enzymatic breakdown of dye molecules, often involving cleavage of azo bonds and transformation into simpler compounds. | Laccase (Lac), Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), Azoreductases | Aspergillus spp., Pleurotus spp. |

Anaerobic Microbial Degradation and Bioreactor Studies

Anaerobic microbial degradation offers an alternative pathway for azo dye removal. In studies involving Procion dyes, including this compound, color removal by unacclimated anaerobic cultures was primarily attributed to adsorption onto the microbial biomass researchgate.net. High concentrations of dyes (above 200 mg/L) were observed to cause inhibition of microbial activity in anaerobic systems researchgate.net. Anaerobic conditions, characterized by low redox potential, are generally favorable for the reduction of azo bonds mdpi.com. Bioreactor studies have shown that combined anaerobic-aerobic treatment strategies can be highly effective for azo dye degradation mdpi.com. Furthermore, the use of activated carbon (AC) within anaerobic bioreactors has been explored, where it can act as a redox mediator, enhancing dye reduction and potentially mitigating dye toxicity to the microbial community wur.nl.

Biosorption Mechanisms onto Microbial Biomass

Biosorption is a crucial mechanism in the biological removal of this compound, where dye molecules are adsorbed onto the surface of microbial biomass. This process can occur with both living and dead microbial cells biotechnologia-journal.org. The cell walls of fungi, for instance, contain polysaccharides like chitin (B13524) and chitosan (B1678972), which possess functional groups that can interact with dye molecules biotechnologia-journal.org. Mechanisms of biosorption typically involve physical and chemical interactions, such as electrostatic attraction, hydrogen bonding, and van der Waals forces, between the dye molecules and the functional groups (e.g., carboxyl, hydroxyl, amino groups) present on the microbial surface ekb.eg, nih.gov. Studies on similar dyes and adsorbents, such as Procion MX-R onto chitosan, investigate adsorption kinetics using models like pseudo-first-order, pseudo-second-order, and intraparticle diffusion to elucidate the underlying mechanisms aloki.hu. Biosorbents derived from microbial biomass, like Saccharomyces pastorianus immobilized in sodium alginate, have shown significant biosorption capacities for various dyes, with capacities reaching up to 285.71 mg/g for Orange 16 nih.gov.

Table 5: Biosorption of Dyes onto Microbial Biomass

| Biomass/Adsorbent | Dye | Biosorption Capacity (mg/g) | Mechanism(s) | Source |

| Saccharomyces pastorianus immobilized in alginate | Methylene Blue (MB) | 212.77 (Langmuir) | Electrostatic interactions, functional groups | nih.gov |

| Saccharomyces pastorianus immobilized in alginate | Orange 16 (O16) | 285.71 (Langmuir) | Electrostatic interactions, functional groups | nih.gov |

| Chitosan | Procion MX-R | N/A (studied kinetics) | Adsorption, kinetics investigated | aloki.hu |

Compound List:

this compound

Titanate Nanotubes (TNTs)

Titanium Dioxide (TiO₂)

Laccase (Lac)

Lignin Peroxidase (LiP)

Manganese Peroxidase (MnP)

Azoreductase

Saccharomyces pastorianus

Chitosan

Sodium Alginate

Procion Red MX-5B

Procion Yellow MX-R

Reactive Orange 4

Methyl Orange (MO)

Brilliant Red HE-3B

Methylene Blue (MB)

Orange 16 (O16)

Hydrogen Peroxide (H₂O₂)

Oxygen (O₂)

Hydroxyl radicals (·OH)

Activated Carbon (AC)

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are a group of chemical treatment procedures designed to remove organic (and sometimes inorganic) pollutants from water and wastewater. They are characterized by the generation of highly reactive species, primarily hydroxyl radicals (·OH), which are powerful oxidizing agents capable of mineralizing a wide range of organic compounds. The effectiveness of AOPs lies in their ability to break down complex molecules that are resistant to conventional treatment methods like biological degradation or simple chemical oxidation.

Photo-Fenton Processes for Dye Oxidation

The Photo-Fenton process is a highly efficient AOP that significantly enhances the conventional Fenton reaction by incorporating light irradiation. The Fenton reaction involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to produce hydroxyl radicals (·OH):

Fe²⁺ + H₂O₂ → Fe³⁺ + ·OH + OH⁻

In the Photo-Fenton process, UV or visible light is applied to the reaction mixture. This light energy photoreduces the ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and sustaining the production of hydroxyl radicals. This photoregeneration significantly increases the efficiency and rate of dye degradation compared to the traditional Fenton process.

Research on similar reactive orange and azo dyes demonstrates the efficacy of the Photo-Fenton process. For instance, studies on "Reaktoset Brilliant Orange P-2R," a dye with comparable structural features, reported nearly 99% decolorization efficiency under optimized Photo-Fenton conditions, utilizing ferrous ions as a catalyst, hydrogen peroxide as the oxidant, and UV light irradiation. Similarly, for "Procion Blue MX-7RX," another reactive dye, Photo-Fenton treatment using iron oxide nanoparticles as a photocatalyst and UV illumination achieved 83% dye removal and 88% chemical oxygen demand (COD) reduction. For "Acid Orange II," a Fenton process (without light) achieved approximately 87% COD removal within 30 minutes using specific concentrations of ferrous ions and hydrogen peroxide at a slightly acidic pH. These findings suggest that the Photo-Fenton process is a potent method for the degradation of this compound.

Table 1: Summary of Photo-Fenton/Fenton Degradation of Reactive Orange/Azo Dyes

| Dye Studied | Process | Catalyst (Iron Source) | Oxidant (H₂O₂) | pH | Light Source | Reaction Time | Degradation Efficiency (%) | COD Removal (%) | Reference |

| Reaktoset Brilliant Orange P-2R | Photo-Fenton | Fe²⁺ (80 mg/L) | 20 mg/L | 2 | UV | Not specified | ~99% | Not specified | arcjournals.org |

| Procion Blue MX-7RX | Photo-Fenton | Fe₂O₃ NPs (optimal) | 30% | Not specified | UV | Not specified | 83% | 88% | rsc.org |

| Acid Orange II | Fenton | Fe²⁺ (50 mg/L) | 250 mg/L | 3.07 | None | 30 min | Not specified | ~87% | chemrj.org |

| Methyl Orange (MO) | Photo-Fenton | annTNA | 55 mM | Not specified | Sunlight/UV | 6 h | 88% | Not specified | mdpi.com |

Generation and Role of Hydroxyl Radicals in Degradation

Hydroxyl radicals (·OH) are the primary active species responsible for the degradation of organic pollutants in Photo-Fenton processes. These highly reactive radicals are generated through the Fenton reaction mechanism and are further amplified by light in the Photo-Fenton system. The high oxidation potential of hydroxyl radicals (2.8 V) allows them to attack a wide range of organic molecules, including the chromophoric groups (such as the azo bond, -N=N-) and aromatic rings present in this compound.

The degradation pathway typically involves the abstraction of hydrogen atoms or addition to double bonds within the dye molecule, leading to the formation of intermediate products. With continued radical attack, these intermediates are further broken down, ultimately leading to mineralization (conversion into CO₂, H₂O, and inorganic ions). The rate of dye degradation is directly correlated with the concentration and availability of hydroxyl radicals. In Photo-Fenton systems, the continuous regeneration of Fe²⁺ by light irradiation ensures a sustained generation of ·OH radicals, thereby accelerating the degradation process and achieving higher removal efficiencies compared to non-photocatalytic Fenton reactions. Studies on similar azo dyes have shown that the degradation kinetics often follow pseudo-first-order models, indicating that the rate of dye removal is dependent on the concentration of the dye and the generated hydroxyl radicals.

Scanning Electrochemical Microscopy (SECM) for Electroactivity Mapping

Scanning Electrochemical Microscopy (SECM) has been employed to study the electrochemical behavior of this compound in conjunction with electrode materials. In one study, SECM was used to analyze the electroactivity of Pt electrodes and Pt electrodes coated with polyaniline and dispersed Pt, in the presence of this compound upv.es. SECM allows for zonal analysis of electroactivity without polarizing the sample, providing insights into local electrochemical processes. The technique was used to investigate the electrochemical heterogeneity of surfaces and how dyes like this compound interact with them upv.esresearchgate.net. Specifically, SECM can map electroactivity on surfaces, revealing differences in electrochemical and electrocatalytic behavior driven by surface properties azom.com. While the direct electroactivity mapping of this compound itself is not explicitly detailed, its presence and interaction with electrode surfaces are studied using SECM upv.es.

Surface and Structural Characterization of Materials

Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents

Scanning Electron Microscopy (SEM) is a widely used technique to characterize the surface morphology of adsorbents used for this compound removal iwaponline.comaloki.huresearchgate.net. SEM micrographs provide detailed information about the particle shape, porosity, and size distribution of adsorbents, allowing researchers to observe changes in surface structure before and after dye adsorption iwaponline.comaloki.huresearchgate.net. For example, studies on chitosan as an adsorbent for this compound have utilized SEM to confirm the adsorption process by observing changes in the chitosan surface morphology iwaponline.comaloki.huresearchgate.net. SEM has also been used to observe the morphology and distribution of nanoparticles on electrode surfaces in studies involving this compound upv.es.

Brunauer-Emmett-Teller (BET) Surface Area Analysis of Adsorbents

Brunauer-Emmett-Teller (BET) analysis is crucial for determining the specific surface area and pore characteristics of adsorbents used in this compound removal studies iwaponline.comresearchgate.netmaterresearch.comresearchgate.net. A higher BET surface area generally indicates a greater capacity for adsorption. For instance, activated carbon derived from wastepaper and cotton, when activated with ZnCl2, showed high BET surface areas (1496.97 m²/g and 1293.02 m²/g, respectively) researchgate.net. Biochar derived from rice husk has also been characterized by BET, revealing a surface area of 72.252 m²/g materresearch.com. Studies on chitosan for dye removal also include BET analysis to understand the nature of the chitosan surface iwaponline.com.

Table 1: BET Surface Area of Adsorbents Used for this compound Removal

| Adsorbent Material | BET Surface Area (m²/g) | Reference |

| Activated Carbon (Wastepaper/ZnCl2) | 1496.97 | researchgate.net |

| Activated Carbon (Cotton/ZnCl2) | 1293.02 | researchgate.net |

| Biochar (Rice Husk) | 72.252 | materresearch.com |

| Chitosan | Not specified | iwaponline.com |

Note: Specific BET surface area values for chitosan were not detailed in the provided snippets.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of materials thermofisher.comionoptika.comintertek.commalvernpanalytical.comuj.ac.za. In the context of this compound research, XPS can be used to analyze the surface chemistry of adsorbents or modified electrode surfaces after interaction with the dye. For example, XPS has been employed to perform elemental analyses of Pt-polyaniline-Pt electrodes used in studies with this compound upv.es. XPS provides quantitative data on elemental composition and chemical states, making it valuable for understanding surface interactions and modifications thermofisher.comionoptika.comintertek.com.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is utilized to characterize the surface topography and roughness of materials upv.essciopen.comnih.gov. In studies involving this compound, AFM can provide detailed topographical information about adsorbents or electrode surfaces. For instance, AFM has been used alongside SEM to observe the morphology and distribution of nanoparticles on electrode surfaces upv.es. AFM's high-resolution imaging capabilities allow for precise measurement of surface features, aiding in the understanding of how adsorbents interact with dye molecules at the nanoscale sciopen.comnih.gov.

Compound Name Table:

| Common Name | IUPAC Name | CAS Registry Number | Color Index Name | Color Index Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid | 73816-75-8 | Reactive Orange 4 | 18260 | C24H16Cl2N6O10S3 | 715.5 |

| Procion Red MX-5B | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Amaranth | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Reactive Black 5 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Procion Yellow MX | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Remazol Brilliant Violet | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Procion Blue H-EXL | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Procion Crimson H-EXL | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Procion Navy H-EXL | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Remazol Black B-133 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Orange G | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Methyl Violet | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Congo Red | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Crystal Violet | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Methylene Blue | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

This compound, a reactive azo dye widely utilized in the textile industry, has been the subject of numerous research studies, particularly concerning its removal from industrial wastewater. These studies often employ advanced analytical and characterization techniques to understand the dye's behavior, the properties of materials used for its removal, and the mechanisms involved in adsorption and degradation processes. This article focuses on the application of specific surface characterization and electrochemical analysis techniques in this compound research.

Analytical and Characterization Methodologies in Procion Orange Mx 2r Research

Electrochemical Characterization Techniques

Scanning Electrochemical Microscopy (SECM) for Electroactivity Mapping

Scanning Electrochemical Microscopy (SECM) is a powerful surface-sensitive technique used to map the electrochemical activity of surfaces at a microscopic level. In studies involving Procion Orange MX-2R, SECM has been applied to investigate the electrochemical behavior of electrode materials, such as platinum (Pt) and modified Pt electrodes. These analyses help in understanding how the dye interacts with electrode surfaces and how its presence influences electrochemical processes upv.esresearchgate.net. SECM allows for the zonal analysis of electroactivity without polarizing the entire sample, providing detailed spatial information about electrochemical reactions occurring on the surface. This capability is valuable for identifying heterogeneous electrochemical properties on substrates, which can be influenced by the adsorption or interaction of molecules like this compound azom.com.

Surface and Structural Characterization of Materials

The characterization of materials used to remove or interact with this compound is crucial for understanding adsorption mechanisms and optimizing treatment processes. Techniques such as Scanning Electron Microscopy (SEM), Brunauer-Emmett-Teller (BET) analysis, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) provide essential insights into the physical and chemical properties of these materials.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents

Scanning Electron Microscopy (SEM) is extensively used to examine the surface morphology of adsorbents before and after their interaction with this compound. SEM provides high-resolution images that reveal details about the particle shape, size distribution, porosity, and surface texture of adsorbents like chitosan (B1678972) iwaponline.comaloki.huresearchgate.net. By comparing SEM micrographs of clean adsorbents with those exposed to the dye, researchers can visually confirm the adsorption of this compound and observe any resulting changes in the adsorbent's surface structure iwaponline.comaloki.huresearchgate.net. SEM has also been employed to study the distribution and morphology of nanoparticles on electrode surfaces in electrochemical studies involving the dye upv.es.

Brunauer-Emmett-Teller (BET) Surface Area Analysis of Adsorbents

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area and pore structure of porous materials, which are critical parameters for adsorption capacity. In the context of this compound removal, BET analysis is applied to characterize adsorbents such as activated carbon and biochar iwaponline.comresearchgate.netmaterresearch.comresearchgate.net. For example, biochar derived from rice husk has been characterized by BET, yielding a surface area of 72.252 m²/g materresearch.com. Similarly, activated carbon produced from wastepaper and cotton demonstrated high BET surface areas, with values reaching 1496.97 m²/g and 1293.02 m²/g, respectively researchgate.net. These surface area measurements are vital for correlating adsorbent properties with their efficiency in removing this compound from aqueous solutions.

Table 1: BET Surface Area of Adsorbents Used for this compound Removal

| Adsorbent Material | BET Surface Area (m²/g) | Reference |

| Activated Carbon (Wastepaper/ZnCl2) | 1496.97 | researchgate.net |

| Activated Carbon (Cotton/ZnCl2) | 1293.02 | researchgate.net |

| Biochar (Rice Husk) | 72.252 | materresearch.com |

| Chitosan | Not specified | iwaponline.com |

Note: Specific BET surface area values for chitosan were not detailed in the provided search snippets.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of materials thermofisher.comionoptika.comintertek.commalvernpanalytical.comuj.ac.za. In research involving this compound, XPS can be employed to analyze the surface chemistry of adsorbents or modified electrode surfaces after their interaction with the dye. This analysis provides detailed information about the elements present on the surface and their respective chemical bonding states, which is crucial for understanding adsorption mechanisms and surface modifications upv.esthermofisher.comionoptika.comintertek.com. XPS measurements have been used for elemental analysis of electrode materials in studies that included this compound upv.es.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography and roughness of materials at the nanoscale sciopen.comnih.gov. In studies related to this compound, AFM provides detailed topographical information about adsorbents and electrode surfaces. For instance, AFM is often used in conjunction with SEM to offer a comprehensive understanding of surface morphology and structure upv.es. By analyzing AFM data, researchers can assess the surface features that may influence the adsorption of this compound, contributing to a deeper understanding of the interaction mechanisms between the dye and the material surface sciopen.comnih.gov.

Compound Name Table:

| Common Name | IUPAC Name | CAS Registry Number | Color Index Name | Color Index Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid | 73816-75-8 | Reactive Orange 4 | 18260 | C24H16Cl2N6O10S3 | 715.5 |

| Procion Red MX-5B | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Amaranth | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Reactive Black 5 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Procion Yellow MX | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Remazol Brilliant Violet | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Procion Blue H-EXL | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Procion Crimson H-EXL | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Procion Navy H-EXL | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Remazol Black B-133 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Orange G | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Methyl Violet | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Congo Red | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Crystal Violet | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Methylene Blue | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Advanced Applications and Future Research Directions

Procion Orange MX-2R as a Ligand in Affinity Chromatography

The structural characteristics of this compound, including its charged sulfonate groups and aromatic moieties, suggest its potential utility as a ligand in affinity chromatography for the separation and purification of biological macromolecules. Affinity chromatography relies on the specific binding interactions between a ligand immobilized on a stationary phase and a target molecule promega.com.

Binding Interactions with Bacterial Proteins and Nucleic Acids